Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate
Description
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
methyl 4-chloro-2-phenylbenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
RZKJLTVBYHTTQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
Key precursors include methyl 2-bromobenzoate and 5-chlorophenylboronic acid . The bromine at position 2 of the benzoate ensures regioselective coupling, while the boronic acid introduces the chlorinated phenyl ring. Tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) serves as the catalyst, with potassium carbonate (3.0 equivalents) as the base in a toluene-ethanol (3:1) solvent system. Heating at 110°C under argon for 24 hours facilitates oxidative addition and transmetallation steps, culminating in reductive elimination to form the biphenyl bond.
Optimization and Yield Enhancement
Yield improvements are achievable through solvent polarity adjustments. Replacing toluene with dimethylformamide (DMF) increases reaction rates but risks ester hydrolysis. A 2025 study demonstrated that maintaining anhydrous conditions and employing degassed solvents elevates yields from 65% to 78%. Post-reaction workup involves sequential washes with hydrochloric acid, saturated sodium bicarbonate, and brine to remove residual catalysts and salts. Crystallization at −10°C in reduced solvent volumes enhances purity.
Comparative Catalytic Systems
While tetrakis(triphenylphosphine)palladium(0) remains prevalent, palladium acetate with tri-tert-butylphosphine tetrafluoroborate offers superior turnover numbers in sterically hindered systems. Nickel catalysts, though cost-effective, exhibit lower efficiency for electron-deficient aryl bromides.
Nucleophilic Aromatic Substitution Followed by Esterification
This two-step strategy first introduces the chlorine substituent via nucleophilic aromatic substitution (NAS) before installing the methyl carboxylate group.
Chlorination of Methyl Biphenyl-2-carboxylate
Direct chlorination of methyl biphenyl-2-carboxylate using chlorine gas in acetic acid at 50°C affords a 4:1 para/meta isomer mixture, necessitating rigorous chromatographic separation. Alternatively, N-chlorosuccinimide (NCS) in dichloromethane under Lewis acid catalysis (e.g., FeCl₃) achieves 62% regioselectivity for the 5-position, attributed to the ester group’s meta-directing effects.
Esterification of Pre-Chlorinated Biphenylcarboxylic Acids
Hydrolysis of the chlorinated biphenylcarboxylic acid followed by Fischer esterification with methanol and sulfuric acid provides the target ester. However, this route suffers from low overall yields (35–45%) due to competing side reactions during hydrolysis.
Comparative Analysis of Synthetic Methods
Scientific Research Applications
Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate is primarily related to its ability to interact with biological targets through its biphenyl core and functional groups. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- Functional Groups : The ester group in the target compound enhances lipophilicity compared to carboxylic acid analogs, making it more suitable for lipid-soluble applications .
- Substituent Position: Chlorine at position 5 (target compound) versus 2'' (CAS 14498-95-4) alters steric and electronic effects.
Key Observations :
- Bulky substituents (e.g., t-BuPh₂Si in ) improve yields (97%) due to stabilized intermediates, whereas simpler analogs (e.g., 6d ) show moderate yields (49–52%) due to competitive side reactions.
- Methoxy and ethyl groups (e.g., 6o ) enhance electronic density, facilitating electrophilic substitutions.
Spectroscopic Differentiation
Table 3: NMR Data for Selected Analogs
Biological Activity
Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate (CAS No. 1776190-68-1) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C14H11ClO2
- Molecular Weight : 250.69 g/mol
- CAS Number : 1776190-68-1
Antimicrobial Activity
Research indicates that compounds with a biphenyl structure often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The compound demonstrated effective inhibition against Staphylococcus aureus and other strains at concentrations lower than standard antibiotics like chloramphenicol .
Cytotoxic Activity
The cytotoxic effects of this compound have been studied in various cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis is particularly noteworthy.
Table 2: Cytotoxicity Assay Results
| Cell Line | CC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| A549 (Lung Cancer) | 25 | Arrest in G0/G1 phase |
| MDA-MB-231 (Breast Cancer) | 30 | Arrest in G2/M phase |
| Jurkat (Leukemia) | 20 | Induction of apoptosis |
In studies using the MTT assay, this compound exhibited selective cytotoxicity towards tumor cells while showing minimal effects on normal fibroblasts .
The mechanism by which this compound exerts its biological effects may involve the inhibition of critical cellular pathways. For instance, it has been suggested that the compound interferes with the c-Myc transcription factor dimerization, which is crucial for cancer cell proliferation and survival .
Case Studies
Recent studies have highlighted the compound's potential in treating specific cancers:
- Case Study 1 : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Case Study 2 : Research on MDA-MB-231 breast cancer cells showed that the compound not only inhibited cell growth but also caused cell cycle arrest predominantly in the G0/G1 phase, suggesting a halt in proliferation at an early stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
